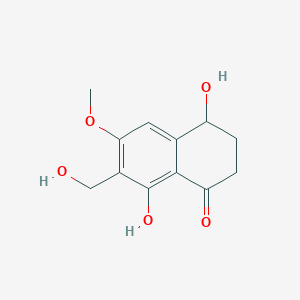
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone, also known as FL118, is a novel small molecule compound that has shown promising results in preclinical studies as an anticancer agent.
Aplicaciones Científicas De Investigación
Fluoropyrimidine-Based Chemotherapy in Cancer Treatment
Fluoropyrimidines, particularly 5-FU and its oral prodrugs like capecitabine, S-1, and tegafur, play a critical role in the treatment of colorectal and gastric cancers. Their action is primarily through inhibition of thymidylate synthase, leading to the disruption of DNA synthesis, and they are administered either intravenously or orally, offering flexibility and reducing certain adverse effects associated with chemotherapy. Oral fluoropyrimidines, by offering prolonged exposure to 5-FU at lower peak concentrations, mimic the pharmacokinetics of continuous-infusion 5-FU, which has been associated with a better safety profile compared to bolus intravenous administration. The development of oral formulations, such as capecitabine and S-1, aims to enhance patient convenience and treatment outcomes while minimizing toxicity. S-1, for instance, combines tegafur with two modulators to improve efficacy and reduce side effects, showing promise in both advanced and adjuvant settings for gastric cancer.
Predictive Biomarkers and Personalized Therapy
The effectiveness of fluoropyrimidine-based therapies varies among individuals due to genetic differences, influencing the metabolism of these drugs and patients' susceptibility to side effects. Pharmacogenetic testing for key enzymes involved in fluoropyrimidine metabolism, such as dihydropyrimidine dehydrogenase (DPD), is increasingly recognized for optimizing treatment plans and minimizing toxicity. Identifying genetic polymorphisms and haplotypes related to the metabolism of fluoropyrimidines helps personalize treatment approaches, enhancing efficacy while reducing adverse outcomes.
Advancements and Challenges
Despite the clinical benefits of fluoropyrimidines, challenges remain, including the development of resistance and the management of side effects such as cardiotoxicity and hand-foot syndrome. Ongoing research focuses on identifying novel combination therapies, improving pharmacogenetic screening practices, and developing new fluoropyrimidine formulations to overcome these hurdles. Future directions include integrating predictive biomarkers into clinical practice to tailor chemotherapy regimens more effectively and exploring novel drug combinations to enhance therapeutic outcomes for patients with cancer.
For more information on the scientific research applications of fluoropyrimidine-based therapies and their impact on cancer treatment, the following references provide comprehensive insights:
- Antimetabolite incorporation into DNA: Structural and thermodynamic basis for anticancer activity (Gmeiner, 2002)
- Oral drugs in the treatment of metastatic colorectal cancer (García-Alfonso et al., 2021)
- Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies (Kobayakawa & Kojima, 2011)
Propiedades
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2/c24-19-14-25-23(26-15-19)29-20-12-7-13-27(16-20)22(28)21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,14-15,20-21H,7,12-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLXXJKUMVTLRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2921771.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2921772.png)
![1-(3,4-Difluorobenzoyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2921773.png)
![4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2921774.png)

![(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2921776.png)

![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)acetamide](/img/structure/B2921778.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2921780.png)

![2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2921786.png)

![3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2921788.png)
